5-Fluorotrimetoquinol

Beschreibung

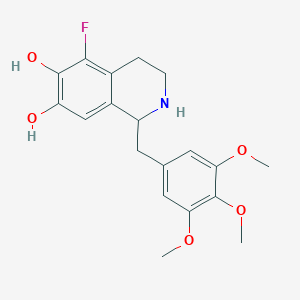

Structure

2D Structure

Eigenschaften

CAS-Nummer |

104716-88-3 |

|---|---|

Molekularformel |

C19H22FNO5 |

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3 |

InChI-Schlüssel |

FFQYJAQAGWYVQS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |

Synonyme |

5-fluorotretoquinol 5-fluorotrimetoquinol 5-fluorotrimetoquinol hydrochloride |

Herkunft des Produkts |

United States |

Structure Based Virtual Screening:when the 3d Structure of the Target Receptor E.g., the β2 Adrenergic Receptor is Known, Structure Based Methods Like Molecular Docking Can Be Utilized. in This Scenario, 5 Fluorotrimetoquinol Would Be Docked into the Receptor S Binding Site to Predict Its Preferred Conformation and Key Interactions E.g., Hydrogen Bonds, Pi Stacking . This Predicted Binding Mode Can then Serve As a Benchmark. Other Compounds from a Database Are then Docked into the Same Site and Scored Based on How Well They Replicate These Key Interactions and Their Overall Predicted Binding Affinity. This Process Helps Prioritize a Smaller, More Manageable Set of Compounds for Experimental Testing.

The following table outlines a typical workflow for a virtual screening campaign that could leverage a molecule like 5-Fluorotrimetoquinol.

| Step | Description | Rationale |

| 1. Target & Template Selection | Select the biological target (e.g., β2-adrenergic receptor) and the reference molecule (this compound). | The known activity of the template provides a validated starting point for the search. |

| 2. Compound Library Preparation | Acquire and prepare large databases of chemical compounds (e.g., ZINC, ChEMBL) for screening. | To search a diverse chemical space for novel structures. |

| 3. Model Generation / Docking Setup | For ligand-based screening, generate a pharmacophore model from this compound. For structure-based screening, prepare the receptor structure for docking. | To create the computational filter or environment for screening. |

| 4. Virtual Screening Execution | Screen the compound library against the pharmacophore model or dock the library into the receptor's binding site. | To computationally identify molecules that match the desired criteria. |

| 5. Hit Prioritization & Filtering | Rank the results based on a scoring function (e.g., pharmacophore fit, docking score). Apply filters for drug-likeness (e.g., Lipinski's Rule of Five). | To select a diverse and promising subset of candidate molecules ("hits") for further investigation. |

| 6. Experimental Validation | Purchase or synthesize the top-ranked hits and test their biological activity in vitro. | To confirm the computational predictions and identify genuine new ligands. |

Following a comprehensive search for "this compound," it has been determined that there is insufficient publicly available scientific literature regarding the specific analytical methodologies for this compound. The search results consistently provided information on a different compound, 5-Fluorouracil (5-FU), which is not the subject of the requested article.

Therefore, it is not possible to generate a scientifically accurate and thorough article on the analytical methodologies for this compound based on the currently accessible data. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without relevant research findings for each specified analytical technique.

Structure Activity Relationship Sar Studies of 5 Fluorotrimetoquinol and Its Analogues

Theoretical Insights into Structure-Activity Relationships

Theoretical and computational chemistry provide powerful tools to understand the intricate relationship between the molecular structure of a compound and its biological activity. In the context of 5-Fluorotrimetoquinol (5-F-TMQ) and its analogues, these theoretical insights help to explain experimental observations, such as receptor binding affinity and selectivity, and to guide the design of new, more potent, and selective molecules.

The primary mechanism of action for trimetoquinol (B1172547) (TMQ) and its derivatives involves their interaction with β-adrenergic receptors. nih.govnih.gov Theoretical studies suggest that the specific interactions with these receptors, which are members of the G-protein coupled receptor (GPCR) family, are governed by the three-dimensional arrangement of functional groups and the electronic properties of the molecule. scirp.orgnih.gov

A key theoretical insight into the structure-activity relationship of fluorinated TMQ analogues comes from the analysis of their phenolic pKa values. Research has shown that the introduction of a fluorine atom at the 5-position of the isoquinoline (B145761) ring, as in this compound, alters the acidity of the catechol hydroxyl groups. nih.gov This change in pKa is believed to be a significant factor in the enhanced β2-adrenoceptor selectivity observed for 5-F-TMQ compared to the parent compound, trimetoquinol. nih.gov The fluorine atom, being highly electronegative, can influence the electron distribution across the molecule, thereby affecting how the crucial catechol moiety interacts with the amino acid residues within the receptor's binding pocket. emerginginvestigators.org

Furthermore, studies on various TMQ analogues have highlighted the importance of substituents on the 1-benzyl ring for receptor affinity and potency. For instance, the introduction of strong electron-withdrawing groups on this ring has been shown to dramatically decrease potency at β-adrenergic receptors. nih.gov This indicates that the electronic properties of this part of the molecule are crucial for effective receptor activation, a principle that would also apply to 5-F-TMQ.

Computational Approaches to SAR Analysis

Computational approaches are essential in modern drug discovery for predicting biological activity and elucidating structure-activity relationships (SAR). These methods can be broadly categorized into ligand-based and structure-based approaches. scirp.org For this compound and its analogues, both types of computational studies are valuable for understanding their interaction with β-adrenergic receptors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjapsonline.com For a series of TMQ analogues, a QSAR model would correlate descriptors of the molecules with their measured β-adrenergic agonist activity. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For 5-F-TMQ, the high electronegativity of the fluorine atom would significantly impact these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These, such as the logarithm of the partition coefficient (log P), describe the molecule's lipophilicity, which is crucial for its ability to cross cell membranes and interact with the binding pocket of the receptor.

A hypothetical QSAR study on TMQ analogues might yield an equation that quantifies the contribution of these descriptors to the biological activity, allowing for the prediction of the activity of new, unsynthesized analogues.

Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org In the case of 5-F-TMQ, docking simulations would be performed using a 3D model of the β2-adrenergic receptor. Since obtaining crystal structures of every receptor can be challenging, homology models based on the structures of related proteins, such as bovine rhodopsin, are often employed. scirp.org

The docking process would predict the binding pose of 5-F-TMQ within the receptor's active site and estimate the binding affinity. This allows for the identification of key intermolecular interactions, such as:

Hydrogen Bonds: The catechol hydroxyl groups of 5-F-TMQ are expected to form critical hydrogen bonds with specific amino acid residues in the β2-receptor, such as serine and aspartate residues. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) and isoquinoline ring systems would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: Aromatic rings in the ligand can interact with aromatic residues of the receptor, like phenylalanine.

By comparing the docking poses and scores of 5-F-TMQ and other analogues, researchers can gain insights into the structural basis for their differing affinities and selectivities.

Quantum Chemical Calculations

Quantum chemical methods are used to calculate the electronic structure and properties of molecules with a high degree of accuracy. nih.govpeerj.com These calculations can provide fundamental insights into the reactivity and interaction potential of a molecule. For this compound, quantum chemical calculations can be used to:

Determine Accurate pKa Values: As mentioned, the pKa of the phenolic groups is critical for activity. Quantum chemical methods can predict these values, helping to rationalize the observed selectivity. researchgate.net

Calculate Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule, indicating regions that are likely to engage in electrostatic interactions with the receptor.

Analyze Frontier Molecular Orbitals: The HOMO and LUMO energies and distributions provide information about the molecule's ability to donate or accept electrons, which is relevant for understanding its reactivity and interaction with the receptor. researchgate.net The introduction of a fluorine atom is known to alter these orbital energies. emerginginvestigators.org

The table below summarizes the application of these computational approaches to the study of this compound's SAR.

Table 1: Computational Approaches in the SAR of this compound

| Computational Method | Application to this compound SAR | Key Insights Provided |

|---|---|---|

| QSAR | Correlate molecular descriptors of TMQ analogues with β-adrenergic activity. | Predicts activity of novel analogues; identifies key physicochemical properties for potency and selectivity. |

| Molecular Docking | Predict the binding mode and affinity of 5-F-TMQ within the β2-adrenergic receptor. | Identifies specific hydrogen bonding, hydrophobic, and aromatic interactions; explains structural basis of selectivity. |

| Quantum Chemical Calculations | Compute electronic properties like pKa, MEP, and frontier orbital energies. | Explains the effect of the fluorine substituent on electronic structure and reactivity; rationalizes differences in receptor interaction. |

Molecular Mechanisms of 5 Fluorotrimetoquinol at Adrenoceptors

Elucidation of β2-Adrenoceptor Agonism

5-Fluorotrimetoquinol acts as a potent agonist at the β2-adrenoceptor. nih.gov Its mechanism of action involves specific interactions within the ligand-binding pocket of the receptor, leading to conformational changes that trigger cellular responses. The activation of β2-adrenoceptors by agonists like 5-FTMQ leads to the relaxation of smooth muscle, a key therapeutic effect. wikipedia.org

The binding of adrenergic agonists to their receptors is a complex process dictated by specific molecular interactions. For catecholamine-like compounds such as 5-FTMQ, key interactions occur with serine residues located in the fifth transmembrane domain (TM5) of the β2-adrenoceptor. nih.govnih.gov It is hypothesized that the hydroxyl groups of the catechol moiety form hydrogen bonds with conserved serine residues, which is a critical step for both ligand binding and receptor activation. nih.govnih.gov

The introduction of a fluorine atom at the 5-position of the trimetoquinol (B1172547) structure introduces unique electronic properties. It has been postulated that electrostatic repulsion between the aromatic fluorine and the receptor microenvironment could induce a specific conformational bias in the ligand. lookchem.com This constrained conformation may favor a more optimal fit into the binding pocket of the β2-adrenoceptor compared to the β1-adrenoceptor, contributing to its agonist activity. The binding pocket for agonists in adrenergic receptors is a crevice formed by the transmembrane helices, and the precise orientation of the ligand within this pocket determines its efficacy. nih.gov

The binding of an agonist to a G protein-coupled receptor (GPCR), such as the β2-adrenoceptor, is the first step in a cascade that leads to a cellular response. nih.gov This binding event is not static; it induces significant conformational changes in the receptor structure. nih.govnih.gov In the classic model of GPCR activation, the binding of an agonist triggers a series of movements in the transmembrane helices. nih.gov

Specifically for β-adrenoceptors, agonist binding is known to cause conformational changes at the cytoplasmic ends of transmembrane helices 5 (TM5) and 6 (TM6). nih.gov These structural rearrangements on the intracellular side of the receptor are critical for creating a binding site for and activating the associated G protein. nih.gov While the precise changes induced by 5-FTMQ have not been detailed at an atomic level, it is understood that as a β2-agonist, its binding propagates a signal from the extracellular ligand-binding domain to the intracellular G protein-coupling domain, initiating the downstream signaling cascade. nih.govnih.gov

Receptor Selectivity Mechanisms

One of the most significant properties of this compound is its selectivity for the β2-adrenoceptor over the β1-adrenoceptor. nih.gov This selectivity is clinically important, as β2-agonists are desired for treating respiratory conditions, while avoiding the cardiac stimulation associated with β1-agonism. nih.govrevespcardiol.org

Research has demonstrated that the fluorination of trimetoquinol results in a compound that maintains potent β2-adrenoceptor agonist activity while having significantly reduced activity at β1-adrenoceptors. nih.gov This enhanced β2/β1 selectivity is directly correlated with differences in the phenolic pKa values of the compounds. nih.gov The fluorine atom is electron-withdrawing, which lowers the pKa of the nearby phenolic hydroxyl groups, making them more acidic. lookchem.com

This alteration in acidity is thought to differentially affect the binding and/or activation of the β1- and β2-receptors. The interaction with the β1-receptor appears to be more sensitive to the change in the phenolic pKa than the interaction with the β2-receptor. nih.gov This suggests that the hydrogen bonding environment or the ionization state of the ligand required for optimal interaction at the β1-receptor is disrupted by the increased acidity, leading to reduced agonist activity. In contrast, these changes are well-tolerated by the β2-receptor, where potent agonism is preserved. nih.gov The result is an enhanced selectivity for the β2-subtype. nih.gov

Table 1: Adrenoceptor Activity and Selectivity of Trimetoquinol (TMQ) and this compound (5-FTMQ)

| Compound | Receptor | Potency Ratio* | Selectivity Ratio (β2/β1) |

|---|---|---|---|

| Trimetoquinol (TMQ) | β1 (atria) | 1.00 | 1.0 |

| β2 (trachea) | 1.00 | ||

| This compound (5-FTMQ) | β1 (atria) | 0.07 | 11.4 |

| β2 (trachea) | 0.80 |

*Potency Ratio = EC50 (Trimetoquinol) / EC50 (Drug). Data derived from studies on guinea pig atria (β1) and trachea (β2). nih.govlookchem.com

Table 2: Phenolic pKa Values for Trimetoquinol (TMQ) and its Fluoro-analogues

| Compound | pKa |

|---|---|

| Trimetoquinol (TMQ) | 8.77 ± 0.15 |

| This compound (5-FTMQ) | 8.11 ± 0.15 |

| 8-Fluorotrimetoquinol (8-FTMQ) | 7.86 ± 0.15 |

Data from spectrophotometric analysis. lookchem.com

Downstream Signaling Pathway Initiation

The ultimate effect of 5-FTMQ binding to the β2-adrenoceptor is the initiation of a specific intracellular signaling pathway that leads to the observed physiological response. wikipedia.orgmdpi.com

The β2-adrenoceptor is a canonical Gs protein-coupled receptor. wikipedia.orgguidetopharmacology.org Upon activation by an agonist such as 5-FTMQ, the receptor undergoes a conformational change that allows it to bind and activate a stimulatory G protein (Gs). wikipedia.orgmdpi.com The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase. wikipedia.orgnih.gov

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic 3',5'-adenosine monophosphate (cAMP). wikipedia.orgmdpi.com This leads to a rapid increase in the intracellular concentration of cAMP. nih.gov Cyclic AMP acts as a second messenger, propagating the signal within the cell. wikipedia.org Its primary downstream effector is Protein Kinase A (PKA). mdpi.comthoracickey.com The activation of PKA by cAMP initiates a phosphorylation cascade, where PKA phosphorylates various intracellular proteins, ultimately leading to the cellular response, such as smooth muscle relaxation in the airways. wikipedia.org The β1- and β2-adrenoceptor signaling pathways are both coupled to the stimulation of adenylyl cyclase. thoracickey.com

Advanced Biochemical and in Vitro Pharmacological Characterization

In Vitro Receptor Binding Assays

Radioligand binding assays have been instrumental in characterizing the interaction of 5-Fluorotrimetoquinol with β-adrenergic receptor subtypes. nih.gov These assays measure the affinity of the compound for the receptors by quantifying the displacement of a radiolabeled ligand.

Characterization of Binding Affinities for Adrenoceptor Subtypes

Studies have shown that trimetoquinol (B1172547) analogs, including this compound, bind with high affinity, in the nanomolar range, to both β1- and β2-adrenergic receptor subtypes in tissues from guinea pigs and humans. nih.gov Specifically, research indicates that TMQ analogs exhibit similar binding affinities for β1- and β2-adrenoceptor subtypes found in guinea pig heart, lung, and skeletal muscle, as well as human β-adrenergic receptors expressed in Escherichia coli. nih.gov This suggests a broad interaction with these receptor types.

Competition Binding Experiments with Known Ligands (e.g., propranolol)

Competition binding experiments are crucial for understanding the nature of the interaction between a new compound and a receptor. In these experiments, the ability of this compound to displace a known, often non-selective, antagonist like propranolol (B1214883) from the β-adrenoceptors is measured. The β1- and β2-adrenoceptor activities of this compound have been shown to be competitively blocked by propranolol, confirming its interaction at these sites. nih.gov This competitive antagonism is a key characteristic in defining its pharmacological profile.

Functional In Vitro Bioassays in Isolated Tissue Preparations

To understand the physiological effects of this compound, functional bioassays are conducted in isolated tissues that are rich in specific adrenoceptor subtypes.

Studies in Guinea Pig Trachea (β2-Adrenoceptor Response)

The guinea pig trachea is a classic model for studying β2-adrenoceptor-mediated responses, primarily smooth muscle relaxation. nih.gov In these preparations, this compound has demonstrated potent β2-adrenoceptor agonist activity. nih.gov When compared to its parent compound, trimetoquinol, this compound maintains this strong activity at the β2-receptor. nih.gov This indicates that the fluorine substitution at the 5-position does not diminish its ability to elicit a response at this receptor subtype.

Studies in Guinea Pig Atria (β1-Adrenoceptor Response)

The guinea pig atria are used to assess β1-adrenoceptor activity, which primarily involves an increase in the rate and force of contraction. nih.gov Studies on guinea pig atria have revealed that this compound has a reduced β1-adrenoceptor agonist activity compared to trimetoquinol. nih.gov This differential effect between the β1 and β2 subtypes highlights the increased selectivity of this compound. The changes in β1-activity have been correlated with differences in the phenolic pKa values of the compounds. nih.gov

Assessment of Agonist Efficacy and Potency

Interactive Data Table: Adrenoceptor Activity of Trimetoquinol Analogs Below is a summary of the adrenergic activity for this compound in comparison to its parent compound.

| Compound | β2-Adrenoceptor Activity (Guinea Pig Trachea) | β1-Adrenoceptor Activity (Guinea Pig Atria) | β2/β1 Selectivity |

| Trimetoquinol (TMQ) | Potent Agonist | Agonist | Baseline |

| This compound | Potent Agonist nih.gov | Reduced Agonist Activity nih.gov | Enhanced nih.gov |

Cellular Assays for Signaling Pathway Activation

The characterization of this compound as a potent and selective β2-adrenoceptor agonist in functional tissue assays strongly indicates its mechanism of action involves the activation of the canonical β-adrenergic signaling pathway. This pathway is fundamental to the physiological responses mediated by β-adrenoceptors. The binding of an agonist, such as this compound, to the β2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cellsignal.commegazyme.com This increase in intracellular cAMP serves as a crucial second messenger, propagating the signal downstream to various cellular effectors.

Cyclic Nucleotide Measurement (e.g., cAMP accumulation)

A primary method for quantifying the activation of the β-adrenergic signaling pathway by an agonist is the measurement of intracellular cyclic AMP accumulation. While specific data on cAMP accumulation assays for this compound are not extensively detailed in publicly available literature, the well-established mechanism for β2-adrenoceptor agonists provides a clear framework for its expected action.

In a typical in vitro setting, cultured cells expressing β2-adrenoceptors would be treated with varying concentrations of this compound. Following an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using techniques such as competitive immunoassays (e.g., ELISA or HTRF) or reporter gene assays. libretexts.orgnih.gov The expected outcome for a potent β2-agonist like this compound would be a concentration-dependent increase in intracellular cAMP. The potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP accumulation would provide a quantitative measure of its activity at the cellular level. These values are critical for comparing its signaling efficacy to other standard β-agonists.

The table below illustrates a hypothetical, yet expected, outcome of a cAMP accumulation assay for this compound compared to a standard non-selective β-agonist like isoproterenol (B85558) and its parent compound, trimetoquinol.

| Compound | Receptor Target | Expected EC50 (cAMP Accumulation) | Expected Relative Efficacy (Emax) |

|---|---|---|---|

| This compound | β2-Adrenoceptor | Low nanomolar range | High |

| Trimetoquinol | β2-Adrenoceptor | Nanomolar range | High |

| Isoproterenol | β1/β2-Adrenoceptor | Nanomolar range | High |

This table presents expected results based on the known potent β2-agonist activity of this compound. Actual experimental values would be required for definitive characterization.

Enzyme Activity Assays (if relevant to adrenoceptor signaling)

The increase in intracellular cAMP initiated by this compound binding to β2-adrenoceptors directly leads to the activation of downstream enzymes, most notably Protein Kinase A (PKA). cellsignal.com PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits.

The active PKA catalytic subunits then phosphorylate various substrate proteins within the cell, leading to the ultimate physiological response. Therefore, enzyme activity assays for PKA and its downstream targets are highly relevant for characterizing the signaling pathway of this compound.

The activity of PKA can be assessed in vitro by measuring the phosphorylation of a specific substrate peptide. In such an assay, cell lysates treated with this compound would be incubated with a PKA substrate, and the extent of phosphorylation would be quantified, often using radio-labeled ATP or specific antibodies that recognize the phosphorylated form of the substrate.

Furthermore, the activation of PKA by the this compound-induced cAMP surge would be expected to influence the activity of other enzymes involved in cellular processes. For instance, in smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to muscle relaxation, which is consistent with the observed effects of this compound in guinea pig trachea.

The table below outlines the key enzymes in the β2-adrenoceptor signaling cascade and the expected effect of this compound on their activity.

| Enzyme | Role in Signaling Pathway | Expected Effect of this compound |

|---|---|---|

| Adenylyl Cyclase | Catalyzes the synthesis of cAMP from ATP. | Activation (indirectly via Gs protein) |

| Protein Kinase A (PKA) | Activated by cAMP, phosphorylates downstream targets. | Activation |

| Myosin Light Chain Kinase (MLCK) | In smooth muscle, promotes contraction. | Inhibition (via PKA-mediated phosphorylation) |

| Phosphodiesterases (PDEs) | Degrade cAMP, terminating the signal. | No direct effect, but modulates the duration of the signal. |

Computational and Theoretical Investigations of 5 Fluorotrimetoquinol

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sarjournal.com These methods are crucial for understanding how 5-Fluorotrimetoquinol interacts with its biological targets, primarily the β-adrenoceptors.

The formation of a stable ligand-protein complex is fundamental to the pharmacological action of a drug. wikipedia.org The stability of the this compound-adrenoceptor complex is influenced by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. wikipedia.org The binding process itself is driven by a decrease in the total Gibbs free energy of the system. mdpi.com

The binding affinity, which is a measure of the strength of the interaction between the ligand and the protein, is a key determinant of the complex's stability. mdpi.com Computational methods can be used to calculate the binding free energy, providing a quantitative measure of affinity. mdpi.com

Molecular docking simulations are employed to predict the specific binding orientation (binding mode) of this compound within the active site of the adrenoceptor. sarjournal.com These simulations help in identifying the key amino acid residues that interact with the ligand. nih.gov

For G-protein coupled receptors (GPCRs) like the β-adrenoceptors, the binding pocket is located within the transmembrane helices. Docking studies of ligands with GPCRs have been successful in identifying crucial interactions. For example, in studies of the 5-HT2A receptor, another GPCR, docking has helped identify "hotspots" for ligand binding, which are specific residues critical for interaction. rsc.org

It is anticipated that the catechol-like moiety of this compound would form hydrogen bonds with serine residues within the binding site of the β2-adrenoceptor, a common interaction for catecholamine agonists. The fluorine atom on the aromatic ring could potentially engage in specific interactions, such as halogen bonds or hydrophobic interactions, which may contribute to the observed selectivity. The nitrogen atom in the isoquinoline (B145761) ring system is also likely to form a crucial ionic interaction with an acidic residue, such as an aspartate, in the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological activity.

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. nih.gov These descriptors can be categorized into several classes based on the information they encode:

0D-Descriptors: These include simple counts of atoms and bonds. chemintelligence.com

1D-Descriptors: These are based on substructure fragment lists, such as fingerprints indicating the presence or absence of specific functional groups. chemintelligence.com

2D-Descriptors: These are derived from the 2D representation of the molecule and describe its topology, such as molecular connectivity indices. chemintelligence.com

3D-Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape and steric properties. chemintelligence.com

For this compound and its analogs, a variety of descriptors would be calculated to capture their physicochemical properties. These can be broadly classified as:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods.

Steric Descriptors: These describe the size and shape of the molecule, for example, molecular volume and surface area.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. nih.gov

Once the molecular descriptors are calculated, a mathematical model is developed to correlate them with the biological activity, such as the β2-adrenoceptor agonist activity and the β2/β1 selectivity. nih.gov Multiple Linear Regression (MLR) is a common statistical technique used for this purpose, where the biological activity is expressed as a linear combination of the selected descriptors. mdpi.comnih.gov

The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

For this compound, a QSAR model could help to quantify the contribution of the fluorine substitution to the observed increase in β2-selectivity. The model might reveal that specific electronic or steric properties, influenced by the fluorine atom, are key to this enhanced selectivity. nih.gov

The predictive power of the developed QSAR model is assessed through various validation techniques. A good QSAR model should not only fit the data for the compounds used to build the model (the training set) but also accurately predict the activity of an independent set of compounds (the test set). nih.gov

| Statistical Parameter | Description |

| r² | The coefficient of determination, indicating how well the model fits the training data. |

| q² (or r²_CV) | The cross-validated coefficient of determination, assessing the model's predictive ability through internal validation. mdpi.com |

| r²_pred | The coefficient of determination for the external test set, evaluating the model's ability to predict the activity of new compounds. mdpi.com |

A well-validated QSAR model can then be used to guide the design of new analogs of this compound with potentially improved adrenoceptor activity and selectivity.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to study the electronic structure and properties of molecules with a high degree of accuracy. rsc.org These methods can provide valuable information that complements experimental findings and can be used as input for QSAR and molecular mechanics studies.

For this compound, quantum chemical calculations can be used to determine a range of electronic properties. Density Functional Theory (DFT) is a popular quantum chemical method for such calculations. chemrxiv.org

Key electronic properties that can be calculated include:

Molecular Geometry: Optimization of the 3D structure to find the most stable conformation. kg.ac.rs

Partial Atomic Charges: Distribution of electron density within the molecule, which is crucial for understanding electrostatic interactions with the receptor.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability. chemrxiv.org

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the van der Waals surface of the molecule, indicating regions that are likely to engage in electrostatic interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscispace.com It has become a primary tool in computational chemistry for calculating molecular properties. scirp.org An application of DFT to this compound would involve calculating the molecule's ground state electron density to determine its optimized geometry and minimum energy conformation.

From the electron density, a variety of electronic properties can be derived. One key property is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites susceptible to electrophilic and nucleophilic attack. For this compound, DFT calculations could pinpoint the nucleophilic character of the catechol hydroxyl groups and the aromatic rings, while also detailing the electron-withdrawing effects of the fluorine atom.

Although specific DFT studies on this compound are not widely available in published literature, the methodology remains a standard approach for characterizing such molecules. The results of such a study would provide a foundational understanding of the molecule's intrinsic electronic properties and structural preferences. scirp.org

Molecular Orbital Analysis (e.g., HOMO-LUMO energies, orbital electron densities)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that can extend over the entire molecule. scirp.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org

For this compound, a molecular orbital analysis would reveal the distribution of electron density within these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich catechol moiety of the tetrahydroisoquinoline ring system, as this is the most readily oxidizable part of the molecule. The LUMO, conversely, would likely be distributed across the aromatic systems, representing the most favorable regions for accepting an electron. The introduction of the fluorine atom, an electron-withdrawing group, would be expected to lower the energy of both the HOMO and LUMO compared to the parent compound, trimetoquinol (B1172547), potentially modulating the molecule's reactivity and interaction with its biological target.

While specific calculated values for this compound are not present in the available literature, the following table provides illustrative data for related structural moieties to demonstrate the typical outputs of such an analysis.

| Property | Illustrative Value (eV) | Significance |

| HOMO Energy | -5.0 to -6.0 | Represents electron-donating capacity. Higher (less negative) values indicate stronger electron donation. |

| LUMO Energy | -1.0 to -2.0 | Represents electron-accepting capacity. Lower (more negative) values indicate stronger electron acceptance. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Note: The values in this table are representative examples for similar aromatic and heterocyclic structures and are not the specific calculated values for this compound.

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net Given that this compound is a known selective β2-adrenoceptor agonist, it can serve as a valuable reference compound or starting point in virtual screening campaigns to discover new ligands with similar or improved properties.

There are two primary strategies where this compound could be employed:

Analytical Methodologies for 5 Fluorotrimetoquinol Research

Bioanalytical Methods for In Vitro Assay Support

The bioanalytical support for in vitro studies of 5-Fluorotrimetoquinol has historically relied on functional assays using isolated organ tissues to quantify its biological activity. These assays are instrumental in determining the potency and selectivity of the compound by measuring the physiological response of the tissue to the agonist.

The primary in vitro evaluation of this compound was conducted on isolated guinea pig tissues. nih.gov Specifically, the β2-adrenoceptor agonist activity was assessed using guinea pig tracheal preparations, while β1-adrenoceptor activity was evaluated on guinea pig atria. nih.gov In these experimental setups, the tissues are maintained in an organ bath containing a physiological salt solution, and the mechanical responses (relaxation of the trachea or contraction of the atria) to cumulative additions of the compound are recorded.

The dose-response curves generated from these experiments are used to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. This value is a critical measure of the compound's potency. The selectivity of this compound for the β2-adrenoceptor over the β1-adrenoceptor is then calculated from the ratio of these potencies. nih.gov Furthermore, the antagonistic effects of compounds like propranolol (B1214883) have been used in these assays to confirm that the observed actions of this compound are mediated through β-adrenoceptors. nih.gov

Detailed findings from these foundational in vitro studies are summarized in the table below, showcasing the comparative activity of this compound and its related compounds.

| Compound | β2-Adrenoceptor Activity (Trachea) | β1-Adrenoceptor Activity (Atria) | β2/β1 Selectivity Ratio |

| Trimetoquinol (B1172547) | Potent Agonist | Agonist | Baseline |

| This compound | Potent Agonist | Reduced Agonist Activity | Enhanced |

| 8-Fluorotrimetoquinol | Potent Agonist | Reduced Agonist Activity | More Enhanced than 5-F-TMQ |

Development of High-Throughput Screening Assays

As of the current body of scientific literature, there is no specific information available detailing the development or implementation of high-throughput screening (HTS) assays for this compound. Research on this compound predates the widespread adoption of modern HTS techniques, and subsequent studies focusing on HTS for β2-adrenoceptor agonists have not specifically mentioned this compound.

While general HTS methodologies for β2-adrenoceptor agonists exist, such as cell-based assays measuring cyclic AMP (cAMP) accumulation or utilizing reporter genes, their direct application to this compound has not been documented. innoprot.com The automation and miniaturization of in vitro assays are key aspects of modern drug discovery that enable the rapid screening of large compound libraries. aragen.com However, the focused research on this compound has been centered on its synthesis and fundamental pharmacological characterization rather than large-scale screening campaigns. nih.gov

Therefore, this section remains an area for potential future research, should interest in screening for compounds with similar profiles to this compound arise.

Future Directions in 5 Fluorotrimetoquinol Research

Investigation of Stereoisomeric Effects on Adrenoceptor Activity

Chirality plays a pivotal role in the interaction between a ligand and its receptor. Like its parent compound, trimetoquinol (B1172547), 5-Fluorotrimetoquinol possesses chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of atoms in these isomers can significantly influence their binding affinity and functional activity at adrenoceptors. Research on trimetoquinol has demonstrated that the (-)-(S)-isomer is a potent beta-adrenergic receptor (β-AR) agonist, exhibiting high stereoselectivity for each β-AR subtype. nih.gov

Future investigations into this compound should focus on the synthesis and pharmacological evaluation of its individual enantiomers and diastereomers. Such studies are critical to determine if one stereoisomer is predominantly responsible for the desired β2-adrenoceptor agonism and selectivity. It is plausible that different isomers may not only have varying potencies but also different selectivities for β1, β2, and other adrenoceptor subtypes. For instance, studies on the stereoisomers of fenoterol, another β2-agonist, revealed that different isomers can induce distinct G-protein coupling (Gs vs. Gi), leading to different downstream signaling pathways. nih.gov A similar investigation for this compound could uncover isomers with unique signaling profiles, potentially leading to more targeted therapeutic effects.

A systematic comparison of the isomers would clarify the structure-activity relationship and could lead to the development of a single-isomer drug, potentially offering a better therapeutic index by minimizing off-target effects associated with other, less active or inactive isomers.

Table 1: Example of Isomeric-Activity Ratios (IARs) for Trimetoquinol (TMQ) Enantiomers at β-Adrenoceptor Subtypes

This table, based on data from the parent compound trimetoquinol, illustrates the type of data that future stereoisomer research on this compound should aim to generate.

| Tissue/Cell System | Receptor Subtype | Isomeric-Activity Ratio (IAR) [(S)-isomer vs. (R)-isomer] |

| Guinea Pig Right Atria | β1 | 224 |

| Guinea Pig Trachea | β2 | 1585 |

| Rat Distal Colon | Atypical β-AR | 575 |

| Rat Brown Adipocytes | Atypical β-AR | 398 |

| CHO Cells | Human β2-AR | 331 |

| CHO Cells | Rat β3-AR | 4678 |

| Data sourced from studies on trimetoquinol enantiomers. nih.gov |

Exploration of Novel Adrenoceptor Subtype Targets (e.g., β3-adrenoceptors)

While this compound is recognized for its β2-adrenoceptor selectivity, its activity profile at other adrenoceptor subtypes, particularly the β3-adrenoceptor, remains largely unexplored. nih.gov The β3-adrenoceptor is a distinct subtype with unique physiological roles, including the regulation of lipolysis and thermogenesis in adipose tissue, relaxation of the urinary bladder, and modulation of cardiac function. mdpi.com In the cardiovascular system, β3-adrenoceptor activation can have protective effects, which is particularly relevant in conditions like heart failure. nih.gov

Given that the parent compound trimetoquinol shows very high stereoselectivity for the β3-adrenoceptor, it is highly probable that this compound or one of its stereoisomers also interacts with this subtype. nih.gov Future research should, therefore, assess the binding affinity and functional activity of this compound and its isomers at β3-adrenoceptors. Discovering a significant interaction could expand the therapeutic potential of this chemical scaffold into metabolic diseases, overactive bladder, or cardiovascular conditions. mdpi.comnih.gov Furthermore, understanding the full adrenoceptor subtype selectivity profile (α1, α2, β1, β2, β3) is crucial for predicting the complete pharmacological effects and potential side effects of a compound. nih.govsemanticscholar.org

Application of Artificial Intelligence and Machine Learning in Ligand Design

The design and discovery of novel drug candidates can be significantly accelerated by leveraging artificial intelligence (AI) and machine learning (ML). engineering.org.cnnih.gov These computational tools are transforming drug discovery for G protein-coupled receptors (GPCRs), the family to which adrenoceptors belong. nih.govajol.info For this compound, AI and ML can be applied in several key areas of future research.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing data for trimetoquinol analogs, it is possible to build predictive QSAR models. ajol.info These models can predict the β2-agonist activity and selectivity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Virtual Screening: AI algorithms can screen vast virtual libraries of chemical compounds to identify molecules that are structurally similar to this compound and predicted to bind to the β2-adrenoceptor with high affinity. sebastianraschka.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. engineering.org.cn These models can be optimized to generate structures with desired properties, such as improved potency, selectivity, or better pharmacokinetic profiles.

Predicting Ligand-Receptor Interactions: Deep learning models can predict the precise way in which this compound and its analogs bind to the adrenoceptor, providing insights into the molecular basis of their activity and guiding the design of more effective ligands. mdpi.comyoutube.com

By integrating AI and ML into the research pipeline, the process of optimizing the this compound structure can become more efficient and cost-effective, leading to the faster discovery of superior therapeutic agents. nih.gov

Development of Advanced In Vitro Models for Receptor Studies

Traditional preclinical drug testing has relied on simple 2D cell cultures and animal models, which often fail to fully replicate human physiology. nih.gov Recent advances in tissue engineering have led to the development of sophisticated in vitro models that more closely mimic human tissues and organs. pharma-iq.comnewcellsbiotech.co.uk The future study of this compound would benefit immensely from the use of these models.

Organoids: These are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ in vitro. youtube.com For a β2-agonist like this compound, lung organoids could provide a highly relevant model to study bronchodilatory effects and cellular responses in a human-like lung environment. springernature.com Similarly, cardiovascular organoids could be used to assess potential cardiac effects (β1 and β3 activity) with greater accuracy than traditional cell lines. oup.comfrontiersin.org

Organs-on-a-Chip: These microfluidic devices contain living cells in a micro-environment that simulates the physiological functions of an organ. mdpi.com A "lung-on-a-chip" could be used to study the effects of this compound on airway smooth muscle relaxation and epithelial cell function under conditions that mimic breathing.

These advanced models provide a more physiologically relevant context for assessing the efficacy and potential toxicity of drug candidates, bridging the gap between preclinical studies and human clinical trials. nih.gov

Investigation of Synergistic Effects with Other Pharmacological Agents

In the management of complex diseases, combination therapy often provides superior efficacy compared to monotherapy. For this compound, which is primarily a β2-agonist, future research should explore its potential synergistic effects when combined with other classes of drugs. The rationale for such combinations is to target different pathological pathways involved in a disease, potentially leading to enhanced therapeutic outcomes and a reduction in the required dose of each agent.

For respiratory diseases like asthma or COPD, logical combination partners for a β2-agonist include:

Corticosteroids: These anti-inflammatory agents are a cornerstone of asthma therapy. Combining them with a long-acting β2-agonist is a standard and effective strategy.

Muscarinic Antagonists: These agents cause bronchodilation through a different mechanism than β2-agonists, and their combined use can produce additive or synergistic effects.

Anti-inflammatory molecules: Investigating combinations with novel anti-inflammatory drugs targeting specific cytokines or signaling pathways could also yield significant benefits.

Clinical trials investigating combination therapies often aim to demonstrate superior efficacy or an improved safety profile. For example, studies on the combination of 5-Fluorouracil and Calcipotriol for actinic keratosis have shown a synergistic effect that enhances therapeutic outcomes. clinicaltrials.govcareacross.com Similar well-designed preclinical and clinical studies will be necessary to identify the most effective and safe combinations involving this compound for its target indications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.